Product packaging for Isodehydrocostus lactone(Cat. No.:)

Isodehydrocostus lactone

Cat. No.: B1246451
M. Wt: 230.3 g/mol
InChI Key: HOKNRQOXIXGZDY-XUXIUFHCSA-N
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Description

Contextualizing Isodehydrocostus Lactone within Natural Product Chemistry

This compound is classified as a guaianolide, a major group of sesquiterpene lactones characterized by a seven-membered ring fused to a five-membered ring. sci-hub.st These compounds are part of the larger class of terpenoids, which are biosynthesized from isoprene (B109036) units. nih.gov Sesquiterpene lactones, in particular, are known for their structural diversity and wide range of biological activities. researchgate.net

The chemical structure of this compound features a complex hydroazulene core. worldwidejournals.com It is considered an isomer of dehydrocostus lactone, another well-known guaianolide. researchgate.netresearchgate.net The biosynthesis of these compounds is believed to originate from a common precursor, (+)-costunolide. nih.gov The conversion of (+)-costunolide to various guaianolides, eudesmanolides, and germacranolides represents a key branching point in the biosynthetic pathway of sesquiterpene lactones in certain plants. nih.gov The structural complexity and stereochemistry of this compound make it a challenging target for total synthesis, a feat that has been achieved through various chemical strategies. acs.orgrsc.org

Historical Perspectives on this compound Discovery and Early Investigations

This compound was first isolated as a minor component from the roots of Saussurea lappa, a perennial herb used in traditional medicine. sci-hub.stresearchgate.netresearchgate.net Early investigations focused on elucidating its structure using spectroscopic techniques and chemical correlation with other known compounds like estafiatin. researchgate.net These initial studies were crucial in establishing its identity as a new guaianolide. researchgate.netresearchgate.net

The roots of Saussurea lappa are a rich source of various sesquiterpenoids, including dehydrocostus lactone, costunolide (B1669451), and cynaropicrin, which have been identified as major bioactive constituents. worldwidejournals.comresearchgate.net The isolation and characterization of this compound contributed to the growing understanding of the chemical diversity within this plant species. sci-hub.st Further research has led to the synthesis of various derivatives of this compound, allowing for the exploration of structure-activity relationships. usm.my

Significance of this compound in Contemporary Chemical Biology Research

In recent years, this compound and its parent compound, dehydrocostus lactone, have garnered significant attention in contemporary chemical biology for their potential therapeutic applications. acs.orgnih.govacs.org Research has explored a range of biological activities, including anti-inflammatory and anticancer properties. nih.govplos.org

The mechanism of action of these compounds is an active area of investigation. For instance, dehydrocostus lactone has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. nih.gov The α,β-unsaturated γ-lactone moiety present in this compound and other sesquiterpene lactones is believed to be crucial for their biological activity. plos.org The synthesis of novel derivatives of this compound continues to be a strategy for enhancing its biological effects and selectivity. usm.myplos.org The study of these natural products provides valuable insights into cellular pathways and offers promising leads for the development of new therapeutic agents. acs.orgnih.gov

PropertyData
Chemical Formula C15H18O2
Molar Mass 230.30 g/mol
Classification Sesquiterpene Lactone (Guaianolide)
Natural Source Saussurea lappa
Isomeric Relationship Isomer of Dehydrocostus lactone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B1246451 Isodehydrocostus lactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(3aS,6aR,9aR,9bS)-9-methyl-3,6-dimethylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,11-14H,1,3-4,6-7H2,2H3/t11-,12-,13-,14-/m0/s1

InChI Key

HOKNRQOXIXGZDY-XUXIUFHCSA-N

SMILES

CC1=CCC2C1C3C(CCC2=C)C(=C)C(=O)O3

Isomeric SMILES

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3

Canonical SMILES

CC1=CCC2C1C3C(CCC2=C)C(=C)C(=O)O3

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Isodehydrocostus Lactone

Botanical Sources of Isodehydrocostus Lactone

Identification of Plant Families and Species Exhibiting this compound Presence

This compound is primarily isolated from plants belonging to the Asteraceae family. The most notable source is the roots of Saussurea lappa, also known by its synonyms Aucklandia lappa and Saussurea costus. informaticsjournals.co.inresearchgate.netnih.gov This tall, robust perennial herb is commonly referred to as costus root. researchgate.netcurrentsci.com Phytochemical analyses have revealed that the roots of S. lappa are a rich source of sesquiterpenoids, particularly sesquiterpene lactones like this compound. informaticsjournals.co.innih.gov

Geographical Distribution and Ecological Considerations of this compound-Producing Organisms

Saussurea lappa is indigenous to the Himalayan region, with a significant presence in areas of Kashmir and Punjab. informaticsjournals.co.in This plant is also found in other cold temperate climates across Asia, Europe, and North America. researchgate.net Having been introduced from India, it is now cultivated in Southwest China. nih.gov The plant thrives in alpine environments and its cultivation and the biosynthesis of its chemical constituents are influenced by these specific ecological conditions.

Extraction Techniques for this compound

The isolation of this compound from its botanical sources involves various extraction techniques, ranging from traditional solvent-based methods to more modern, advanced technologies.

Conventional Solvent Extraction Approaches

Traditional methods for extracting phytochemicals often involve the use of organic solvents. phytojournal.com These methods, such as maceration, percolation, reflux extraction, and Soxhlet extraction, are widely used. phytojournal.comfrontiersin.org For instance, a petrol extract of costus roots has been utilized to isolate sesquiterpene lactones. The selection of the solvent is crucial and depends on the polarity of the target compound. nih.gov For lipophilic compounds like this compound, solvents such as dichloromethane (B109758) or hexane (B92381) are often employed. nih.gov Soxhlet extraction, a continuous process, improves extraction efficiency by repeatedly washing the plant material with fresh, heated solvent. phytojournal.comfrontiersin.org

Table 1: Comparison of Conventional Extraction Methods

Technique Description Advantages Disadvantages
Maceration Soaking the plant material in a solvent at room temperature for a period of time. nih.gov Simple, requires minimal equipment. Time-consuming, may result in lower yields. researchgate.net
Percolation Passing a solvent through the plant material to extract the desired compounds. frontiersin.org More efficient than maceration. Can be more complex to set up.

| Soxhlet Extraction | Continuous extraction of a solid with a solvent, using a specialized apparatus. phytojournal.com | High extraction efficiency, requires less solvent over time compared to simple maceration. frontiersin.org | Can be time-consuming, potential for thermal degradation of compounds. researchgate.net |

Advanced Extraction Technologies in Natural Product Isolation

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies have been developed. researchgate.net These include Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE). nih.govindianchemicalsociety.com

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. phytojournal.comajgreenchem.com By manipulating temperature and pressure, the solvent properties of the supercritical fluid can be fine-tuned to selectively extract specific compounds. phytojournal.com SFE is considered a "green" technology due to the use of non-toxic and environmentally friendly solvents. ajgreenchem.com The combination of SFE with co-solvents can further enhance its efficiency and selectivity. ajgreenchem.commdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. indianchemicalsociety.com This method significantly reduces extraction time and solvent volume compared to conventional techniques. researchgate.netindianchemicalsociety.com The principle involves the direct interaction of microwaves with polar molecules in the sample, leading to rapid heating and increased mass transfer rates. indianchemicalsociety.com

Table 2: Overview of Advanced Extraction Technologies

Technology Principle Key Advantages
Supercritical Fluid Extraction (SFE) Uses a fluid above its critical temperature and pressure as the solvent. phytojournal.com Environmentally friendly, high selectivity, preserves thermolabile compounds. ajgreenchem.commdpi.com

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample matrix. indianchemicalsociety.com | Reduced extraction time, lower solvent consumption, increased extraction yield. researchgate.netindianchemicalsociety.com |

Chromatographic Isolation and Purification Protocols for this compound

Following extraction, the crude extract containing this compound undergoes further separation and purification using chromatographic techniques. Column chromatography is a fundamental method for the fractionation of plant extracts. researchgate.net The extract is loaded onto a stationary phase (e.g., silica (B1680970) gel) packed in a column, and a mobile phase (a solvent or a mixture of solvents) is passed through it. researchgate.net Compounds are separated based on their differential affinities for the stationary and mobile phases.

For the purification of lactones, a series of chromatographic steps may be necessary. Thin-Layer Chromatography (TLC) is often used to monitor the separation process and to identify the fractions containing the target compound. researchgate.net For more complex mixtures or to achieve high purity, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Preparative HPLC is particularly useful for isolating pure compounds from complex extracts. nih.gov In some specific cases, specialized techniques like silver ion (Ag+) solution extraction have been explored to separate unsaturated lactones without relying on column chromatography. google.com

Preparative Chromatography Methods (e.g., Silica Gel Column Chromatography, HPLC)

Preparative chromatography is a cornerstone technique for isolating pure compounds from natural sources, handling quantities from milligrams to kilograms. evotec.comwaters.com The process often begins with traditional methods like silica gel column chromatography for initial fractionation, followed by high-resolution techniques like High-Performance Liquid Chromatography (HPLC) for final purification.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used liquid-solid chromatography technique for the initial separation of compounds from a crude plant extract. In the context of isolating sesquiterpenoid lactones from Saussurea lappa, the chloroform (B151607) extract of the roots is often subjected to column chromatography as a primary purification step. onlinepharmacytech.info This method separates compounds based on their differential adsorption to the silica gel stationary phase and their solubility in the mobile phase. By gradually increasing the polarity of the solvent system (gradient elution), fractions with increasing polarity are collected, effectively separating groups of compounds. While this technique is excellent for rough separation and handling large amounts of crude material, the fractions obtained often contain mixtures of structurally similar compounds, requiring further purification. scienceasia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of sesquiterpene lactones like this compound. researchgate.net It offers significantly higher resolution and efficiency compared to standard column chromatography, making it ideal for separating structurally similar isomers and achieving high purity. nih.gov

Preparative HPLC is frequently employed to isolate specific bioactive compounds from the enriched fractions obtained after initial column chromatography. waters.comresearchgate.net For instance, a reliable reverse-phase HPLC-PDA (Photodiode Array) method has been developed for the quantification of major sesquiterpene lactones, Dehydrocostus lactone and Costunolide (B1669451), in extracts of Aucklandia costus (a synonym for Saussurea lappa). mdpi.com Such methods are adaptable for the preparative isolation of minor components like this compound. The selection of the column, mobile phase composition, and flow rate are critical for achieving optimal separation. nih.gov

Table 1: Example of HPLC Conditions for Analysis of Related Lactones in Aucklandia costus This table is based on methodologies used for analyzing major lactones in the same plant source, which are adaptable for this compound isolation.

ParameterCondition
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) mdpi.com
Column ODS (Octadecylsilane) C18 nih.gov
Mobile Phase Acetonitrile (B52724)/0.05 M potassium dihydrogen phosphate (B84403) (pH 3) (18:82, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Photodiode Array (PDA) or UV detector mdpi.com
Retention Time (Example) Dehydrocostus lactone: 23.55 min; Costunolide: 22.84 min mdpi.com

Advanced Separation Techniques (e.g., Countercurrent Chromatography, Flash Chromatography)

To overcome the limitations of traditional methods, such as the irreversible adsorption of samples onto solid stationary phases, advanced separation techniques are increasingly utilized for natural product isolation. brieflands.com

Countercurrent Chromatography (CCC)

Countercurrent Chromatography is a form of liquid-liquid partition chromatography that completely eliminates the use of a solid support matrix. brieflands.com This prevents the irreversible adsorption of the sample, leading to high recovery rates, making it particularly suitable for the preparative separation of sensitive natural products. mdpi.com High-Speed Counter-Current Chromatography (HSCCC), a prominent type of CCC, has been successfully applied for the rapid, one-step preparative isolation of various sesquiterpene lactones from plants of the Asteraceae family. researchgate.netcabidigitallibrary.orgresearchgate.net

The success of an HSCCC separation hinges on the selection of a suitable two-phase solvent system. researchgate.net The partition coefficient (K) of the target compounds in the solvent system is a critical parameter. brieflands.com For sesquiterpene lactones, solvent systems composed of n-hexane-ethyl acetate-methanol-water (HEMWat) are commonly and successfully used. researchgate.netcoms.events

Table 2: Application of High-Performance/High-Speed Counter-Current Chromatography for Sesquiterpene Lactone Isolation

Plant SourceTarget CompoundsSolvent System (v/v/v/v)Yield & PurityReference
Ferula penninervisOlgin, Laferin, Olgoferin, Oferin, Talassin Bn-hexane-ethyl acetate-methanol-water (3:2:3:2)3.1 - 9.7 mg; 95.4% - 98.4% purity coms.events
Saussurea lappaCostunolide, Dehydrocostus lactoneNot specified150 mg and 140 mg; 95% and 98% purity brieflands.com
Ixeris sonchifoliaIxerin Z, 11, 13α-dihydroixerin Zethyl acetate-n-butanol-methanol-water (4:6:1:20)11.4 mg and 8.2 mg; 98.2% and 98.4% purity cabidigitallibrary.org
Eupatorium lindleyanum3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide, Eupalinolide A, Eupalinolide Bn-hexane–ethyl acetate (B1210297)–methanol–water (1:4:2:3)10.8 - 19.3 mg; 91.8% - 97.9% purity researchgate.net

Flash Chromatography

Flash chromatography is a rapid form of preparative liquid chromatography that operates at a medium pressure (typically 1-2 bars). scienceasia.orgchromtech.comijcrt.org It utilizes smaller silica gel particles (e.g., 230–400 mesh) compared to traditional gravity column chromatography, and pressurized gas is used to drive the mobile phase through the column. ijcrt.org This results in a much faster and more efficient separation. chromtech.com

This technique is particularly valuable as an initial, large-scale purification step to fractionate crude plant extracts. scienceasia.org It can quickly process large amounts of material (up to 200 grams) in a single run, making it a bridge between crude extraction and high-resolution purification methods like HPLC or MPLC (Medium Pressure Liquid Chromatography). scienceasia.org For the isolation of this compound, flash chromatography would be an ideal first pass to separate the complex root extract of Saussurea lappa into simpler fractions, one of which would be enriched with the target compound and its isomers, ready for final purification. scienceasia.orgijcrt.org

Biosynthetic Pathways and Regulation of Isodehydrocostus Lactone

Precursor Identification in Sesquiterpene Lactone Biosynthesis

The assembly of all sesquiterpene lactones, including Isodehydrocostus lactone, begins with fundamental building blocks derived from primary metabolism. The pathway converges on a key C15 intermediate that serves as the universal precursor for the vast array of sesquiterpenoid structures.

The biosynthesis of all sesquiterpenes originates from farnesyl diphosphate (B83284) (FPP), a C15 isoprenoid intermediate. tandfonline.combioremake.commdpi.com FPP is formed via the mevalonic acid (MVA) pathway, which begins with the condensation of acetyl-CoA molecules. mdpi.com FPP serves as the direct substrate for sesquiterpene synthases, which initiate the cyclization cascades that generate the diverse carbon skeletons of these compounds. tandfonline.com

For a majority of sesquiterpene lactones found in the Asteraceae family, the biosynthetic pathway proceeds through the key intermediate, (+)-germacrene A. tandfonline.comnih.gov The formation of germacrene A from FPP is a critical, committed step. nih.govnih.govoup.com While germacrene A was once considered a transient, enzyme-bound intermediate, studies in chicory (Cichorium intybus) have shown that it is a stable product released from the synthase enzyme. nih.govnih.govoup.com This free germacrene A molecule then becomes the substrate for subsequent oxidative enzymes that continue the pathway toward various sesquiterpene lactones. nih.gov

Enzymatic Steps and Key Biotransformations in this compound Formation

Following the synthesis of the germacrene A scaffold, a series of enzymatic modifications are required to produce the final structure of this compound. These transformations are primarily catalyzed by two major classes of enzymes: sesquiterpene synthases and cytochrome P450 monooxygenases.

Sesquiterpene synthases (STS) are the enzymes responsible for catalyzing the conversion of the linear FPP precursor into a cyclic sesquiterpene hydrocarbon. tandfonline.comnih.gov In the context of this compound biosynthesis, the key enzyme is (+)-germacrene A synthase (GAS). tandfonline.comnih.gov This enzyme facilitates the complex intramolecular cyclization of FPP to form the 10-membered ring structure of germacrene A. nih.govnih.gov The activity of GAS represents the first dedicated step in the biosynthetic pathway leading to bitter sesquiterpene lactones in plants like chicory. nih.govoup.com

The subsequent steps in the pathway are dominated by the activity of cytochrome P450 monooxygenases (CYPs), a large and versatile family of heme-containing enzymes. tandfonline.comnih.gov These enzymes mediate a variety of oxidative reactions, which are crucial for the functionalization of the germacrene A skeleton and the formation of the characteristic γ-lactone ring. sdu.edu.cnfrontiersin.org

The biosynthesis is believed to proceed through these key P450-mediated steps:

Oxidation of Germacrene A : Germacrene A is first subjected to a three-step oxidation at the C12 methyl group by a specific P450, germacrene A oxidase (GAO), to yield germacrene A acid (GAA). tandfonline.com

Hydroxylation of GAA : GAA is then hydroxylated at the C6 position in an α-orientation by another P450 enzyme, costunolide (B1669451) synthase (COS). nih.gov This stereospecific hydroxylation produces 6α-hydroxy-germacrene A acid. nih.gov

Lactone Ring Formation : The resulting 6α-hydroxy-GAA is unstable and undergoes a spontaneous cyclization (lactonization) to form costunolide, a germacranolide featuring a 6,7-trans-fused γ-lactone ring. nih.gov Costunolide is a central precursor for many other sesquiterpene lactones. tandfonline.comacs.org

This compound is a guaianolide-type sesquiterpene lactone. japsonline.commdpi.com Guaianolides are understood to be derived from germacranolide precursors like costunolide through enzymatic backbone rearrangements. tandfonline.com The pathway from costunolide to this compound likely involves the conversion of costunolide to dehydrocostus lactone. japsonline.comacs.org This step involves the cyclization of the 10-membered germacrane (B1241064) ring into the 5/7-fused bicyclic system characteristic of guaianolides. A subsequent isomerization or dehydrogenation step, catalyzed by yet-uncharacterized enzymes, would then yield the final this compound structure. The co-occurrence of costunolide, dehydrocostus lactone, and this compound in plants like Saussurea lappa supports this proposed biosynthetic sequence. japsonline.com

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes—such as germacrene A synthase and the various cytochrome P450s—is highly regulated. In many plants, genes for a specific metabolic pathway are organized into biosynthetic gene clusters, which allows for coordinated regulation. mdpi.com

The regulation of these pathways is often controlled by specific transcription factors, such as those from the MYB and bHLH families, which can activate or repress gene expression in response to developmental cues or environmental stimuli. mdpi.com For instance, the production of sesquiterpenes in some plants is a stress response, with gene expression being induced by factors like herbivory. bioremake.com While the specific regulatory network for this compound has not been fully elucidated, it is expected to follow these general principles of plant secondary metabolism regulation. The use of genomic and transcriptomic approaches is accelerating the identification of the specific genes and regulatory elements involved in the biosynthesis of these complex natural products. mdpi.com

Chemoenzymatic and Synthetic Biology Approaches Towards this compound Production

The industrial production of specific sesquiterpene lactones like this compound faces challenges, including low yields from natural plant sources and the complexity of total chemical synthesis. monash.edu To overcome these limitations, researchers are exploring chemoenzymatic and synthetic biology strategies. These approaches leverage the high selectivity of enzymes and the metabolic power of engineered microorganisms to create more sustainable and efficient production platforms. monash.edunih.gov

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the specificity of biocatalysis to construct complex molecules. researchgate.net This strategy is particularly useful for performing challenging reactions, such as stereoselective oxidations, which are often required for the synthesis of bioactive natural products like this compound. mdpi.com

Key enzymatic transformations relevant to the synthesis of this compound and other sesquiterpenoids include:

Oxidative Lactonization: The formation of the characteristic lactone ring is a critical step. Biocatalytic methods, such as Baeyer-Villiger oxidations catalyzed by Baeyer-Villiger monooxygenases (BVMOs) or oxidative lactonizations of diols via alcohol dehydrogenases (ADHs), are powerful tools for this purpose. nih.govmdpi.com These enzymes can convert a ketone or a diol precursor into the corresponding lactone with high regioselectivity and enantioselectivity. mdpi.comnih.gov

Cytochrome P450 (P450) Hydroxylation: P450 enzymes are crucial for the functionalization of terpene skeletons. frontiersin.org In a potential chemoenzymatic route to this compound, a P450 monooxygenase could be used to introduce hydroxyl groups at specific positions on a precursor molecule, which can then be further modified chemically or enzymatically.

The following table outlines potential enzymatic steps that could be integrated into a chemoenzymatic workflow to produce this compound from a suitable precursor.

Reaction Step Enzyme Class Transformation Rationale
Precursor HydroxylationCytochrome P450 Monooxygenase (P450)Introduces a hydroxyl group at a specific carbon on the sesquiterpene backbone.P450s are known for their ability to perform regio- and stereoselective hydroxylations on complex terpenoid scaffolds. nih.gov
Alcohol OxidationAlcohol Dehydrogenase (ADH)Converts a hydroxyl group into a ketone or aldehyde.This step can create the necessary functional group for a subsequent lactonization reaction. mdpi.com
Lactone FormationBaeyer-Villiger Monooxygenase (BVMO)Inserts an oxygen atom adjacent to a ketone to form the lactone ring.BVMOs are highly efficient in catalyzing the formation of lactones from cyclic ketones, a key feature of this compound. nih.govmdpi.com

Synthetic Biology Production

Synthetic biology offers a promising avenue for the de novo production of this compound by programming microbial "cell factories," such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This approach involves engineering the metabolism of the host organism to channel carbon from simple feedstocks toward the target molecule. uwaterloo.ca

The construction of a microbial strain for producing a sesquiterpenoid like this compound typically involves several key steps:

Pathway Introduction: The core biosynthetic genes are introduced into the host organism. This begins with the native mevalonate (B85504) (MVA) or methylerythritol-phosphate (MEP) pathway to produce the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

Terpene Synthase Expression: A specific terpene synthase (TPS) gene responsible for converting FPP into the foundational sesquiterpene skeleton is expressed.

Functionalization: Genes encoding tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and dehydrogenases, are introduced to perform the final oxidative and cyclization steps to yield this compound. frontiersin.org

To enhance production titers, various metabolic engineering strategies are employed. These can include overexpressing rate-limiting enzymes, silencing competing metabolic pathways that drain precursors, and optimizing the supply of necessary cofactors like NADPH for P450 enzyme activity. nih.govnih.gov

The table below summarizes key research findings and strategies relevant to the synthetic biology production of complex terpenoids, which are applicable to this compound.

Host Organism Pathway Engineering Strategy Key Research Finding Reference
Yarrowia lipolyticaRewire acetate (B1210297) utilization for acetyl-CoA supply.Overexpression of acetyl-CoA carboxylase (ACC1), malic enzyme (MAE1), and pyruvate (B1213749) dehydrogenase (PDH) improved triacetic acid lactone (a polyketide) production by 8.5-fold. nih.gov
Saccharomyces cerevisiaeCompartmentalize the biosynthetic pathway to the mitochondria.Targeting the geraniol (B1671447) biosynthetic pathway to the mitochondria led to a 6-fold increase in production compared to cytosolic production. nih.gov
Saccharomyces cerevisiaeEnhance precursor and cofactor supply.Deleting NADH-consuming enzymes (NDE1/2) increased the availability of intracellular cofactors, leading to a higher yield of L-lactic acid. nih.gov
Pichia pastorisIntroduce a heterologous phosphoketolase/phosphotransacetylase pathway.Combining this pathway with xylose utilization enhanced the intracellular acetyl-CoA supply, leading to a production of 825.6 mg/L of triacetic acid lactone. mdpi.com

These advanced chemoenzymatic and synthetic biology methods represent the frontier in natural product synthesis, offering modular and potentially more sustainable routes to high-value compounds like this compound. researchgate.netrsc.org

Chemical Synthesis and Structural Modification of Isodehydrocostus Lactone

Total Synthesis Approaches for Isodehydrocostus Lactone and Related Guaianolides.nii.ac.jpwikipedia.org

The total synthesis of this compound and other guaianolides, a class of sesquiterpene lactones characterized by a 5-7-5 fused ring system, presents a formidable challenge to synthetic chemists. nii.ac.jpwikipedia.org These complex natural products often feature multiple stereocenters and reactive functional groups, demanding highly strategic and stereocontrolled synthetic routes. nii.ac.jpacs.org

Retrosynthetic Analysis and Key Synthetic Intermediates

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. ias.ac.insolubilityofthings.com This approach allows chemists to devise a synthetic plan by identifying key bond disconnections and strategic intermediates. solubilityofthings.com

For this compound, a common retrosynthetic strategy involves disconnection of the γ-lactone ring, followed by simplification of the seven-membered ring. Key synthetic intermediates often include functionalized hydroazulene or cyclodecatriene systems, which can be elaborated to form the characteristic guaianolide skeleton. For instance, a domino enediyne metathesis has been employed to generate the hydroazulene core of (-)-dehydrocostus lactone, a related guaianolide. researchgate.net Subsequent hydroboration/oxidation of the resulting triene installs multiple stereocenters in a single step. researchgate.net In another approach, the synthesis of this compound was achieved from santamarine (B1680768) through a solvolytic rearrangement. nih.gov

A generalized retrosynthetic approach for a guaianolide like this compound might look like this:

Target Molecule Key Disconnections Key Intermediates Starting Material Precursors
This compoundLactone Ring, Seven-Membered RingFunctionalized Hydroazulene, CyclodecatrieneSimpler cyclic or acyclic precursors

Stereoselective Synthesis Methodologies for this compound.rsc.org

Achieving the correct stereochemistry is paramount in the total synthesis of natural products like this compound. Various stereoselective methodologies are employed to control the formation of chiral centers. These can include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as α-santonin, to prepare the ent-form of this compound. researchgate.net

Asymmetric Reactions: Employing chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming reactions. For example, asymmetric aldol (B89426) reactions can be used to set key stereocenters in the early stages of the synthesis. researchgate.net

Substrate-Controlled Reactions: Taking advantage of the inherent stereochemistry of an intermediate to direct the stereochemical outcome of a subsequent reaction. For instance, the epoxidation of this compound itself can be highly stereoselective, leading to the formation of estafiatin. nih.gov

Enzyme-Catalyzed Reactions: Biocatalytic methods, using enzymes like carbonyl reductases, can offer high stereoselectivity in the synthesis of lactones. rsc.orgnih.gov

Semisynthetic Derivatization of this compound

Semisynthesis, the chemical modification of a naturally occurring compound, is a powerful tool for generating structural diversity and exploring structure-activity relationships. This compound, with its multiple functional groups, provides a versatile scaffold for such modifications.

Functional Group Interconversions on the this compound Scaffold.e3s-conferences.org

The chemical structure of this compound features several reactive sites amenable to functional group interconversions. These include the α,β-unsaturated lactone, the exocyclic double bond, and the potential for allylic oxidation.

Key transformations include:

Epoxidation: The double bond within the seven-membered ring can be selectively epoxidized. For example, the epoxidation of this compound can lead to the synthesis of estafiatin. nih.gov

Hydroxylation: Allylic oxidation can introduce hydroxyl groups at various positions on the scaffold. The allylic oxidation of dehydrocostus lactone, a related compound, can yield a mixture of hydroxylated products. nih.gov

Reduction: The exocyclic double bond of the lactone can be selectively reduced.

Synthesis of Pyrazoline Derivatives via 1,3-Dipolar Addition.usm.my

The α-methylene-γ-lactone moiety in this compound is a Michael acceptor and can react with 1,3-dipoles like diazomethane (B1218177) in a cycloaddition reaction to form pyrazoline derivatives. usm.my This reaction allows for the introduction of a five-membered heterocyclic ring fused to the lactone. The reaction of this compound with diazomethane or diazoethane (B72472) leads to the formation of substituted pyrazolines. usm.my This approach has been used to synthesize a variety of new pyrazoline derivatives from sesquiterpene lactones. usm.mynih.govmdpi.comjournaljpri.comuobaghdad.edu.iq

Introduction of Diverse Chemical Moieties for Structural Diversity.rsc.orgnih.gov

To further expand the chemical space around the this compound scaffold, various chemical moieties can be introduced through different synthetic strategies. This aims to create a library of derivatives with potentially novel biological activities.

Examples of such modifications include:

Etherification and Esterification: The hydroxyl groups, if introduced through oxidation, can be further functionalized to form ethers or esters.

Click Chemistry: Introduction of azide (B81097) or alkyne functionalities would allow for the attachment of a wide range of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Cross-Coupling Reactions: If a halide is introduced onto the scaffold, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to append various substituents.

These semisynthetic modifications provide a valuable platform for generating novel compounds based on the this compound core structure.

Structure-Activity Relationship (SAR) Studies Based on this compound Scaffolds

The biological activities of this compound and related sesquiterpene lactones are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial in deciphering which molecular features are responsible for their biological effects, paving the way for the design of new derivatives with enhanced potency and selectivity.

Elucidation of Essential Structural Elements for Biological Interactions (e.g., α-methylene-γ-lactone moiety)

A significant body of research points to the α-methylene-γ-lactone moiety as a key pharmacophore responsible for the biological activities of many sesquiterpene lactones, including this compound. avma.orgresearchgate.netmdpi.comencyclopedia.pub This reactive group is an effective Michael acceptor, capable of forming covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins. plos.org This alkylation of biological macromolecules can disrupt their function, leading to a cascade of cellular events that underpin the observed biological effects. encyclopedia.pubresearchgate.net

The importance of the α-methylene-γ-lactone ring is highlighted by several studies. For instance, the modification of this group in other sesquiterpene lactones, such as helenalin (B1673037) and hymenovin, by alkylation with cysteine, led to a drastic reduction in their capacity to stimulate mast cell degranulation. avma.org Similarly, studies on isoalantolactone (B1672209) showed that its 11,13-dihydro derivative, which lacks the exocyclic double bond in the lactone ring, exhibited significantly weaker anti-proliferative activity against gynecologic cancer cells. semanticscholar.org This underscores the critical role of the α,β-unsaturated system within the lactone moiety for potent biological action. semanticscholar.org

Table 1: Impact of Structural Modifications on Biological Activity

Parent CompoundModificationEffect on Biological ActivityReference
Hymenovin / HelenalinAlkylation of α-methylene-γ-lactone with cysteineDrastically reduced mast cell degranulation avma.org
IsoalantolactoneReduction of the C11-C13 double bond (11,13-dihydroisoalantolactone)Significantly weaker anti-proliferative activity semanticscholar.org
Dehydrocostus lactoneSynthesis of 13-amino derivativesEnhanced selective toxicity against breast cancer cells plos.org
Dehydrocostus lactone / Alantolactone / IsoalantolactoneFormation of substituted pyrazolinesOverall increase in effectiveness as plant growth regulators usm.my

Computational Modeling and In Silico Approaches for this compound SAR

In recent years, computational modeling and in silico approaches have become invaluable tools in understanding the structure-activity relationships of natural products like this compound. These methods allow for the prediction of how structural modifications might affect a compound's interaction with biological targets, thereby guiding the synthesis of more effective and selective derivatives.

One key application of in silico studies is the investigation of the binding energies between this compound derivatives and their protein targets. For example, a study on 13-amino derivatives of dehydrocostus lactone, a closely related compound, utilized molecular docking to predict their binding affinities to various protein kinases. The results showed that these derivatives had improved binding energies compared to the parent compound, which correlated with their enhanced cytotoxic activity against breast cancer cells. plos.org This highlights the power of computational methods to rationalize experimental findings and to identify promising candidates for further development.

Molecular docking simulations can provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of a ligand to its receptor. This information is crucial for designing modifications that can enhance these interactions and, consequently, improve biological activity. While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the methodologies applied to similar sesquiterpene lactones are directly transferable.

Mechanistic Studies of this compound's Chemical Reactivity

The chemical reactivity of this compound is central to its biological activity and is a key focus of mechanistic studies. The dominant reactive site is the α-methylene-γ-lactone moiety, which, as an α,β-unsaturated ester, is susceptible to nucleophilic attack. d-nb.infowikipedia.org

The primary mechanism of action for many biological effects of sesquiterpene lactones is believed to be Michael addition. plos.org In this reaction, a nucleophile, typically a thiol group from a cysteine residue in a protein, attacks the β-carbon of the exocyclic double bond. This covalent modification of proteins can alter their structure and function, leading to the observed biological responses. researchgate.net

The reactivity of the lactone ring itself is also a factor. Lactones can undergo hydrolysis, a reversible reaction, to form the parent hydroxycarboxylic acid. wikipedia.org The stability of the lactone ring can be influenced by the surrounding molecular structure.

Recent studies have also explored the oxidative transformations of related sesquiterpenoid lactones. For example, the aerobic oxidation of costunolide (B1669451), a precursor to dehydrocostus lactone, can lead to the formation of various oxygenated derivatives. acs.orgacs.org These studies provide insight into the potential metabolic pathways of these compounds and highlight the complex chemical reactivity of their scaffolds. The synthesis of lappalone from dehydrocostuslactone involved a photoaddition of acetaldehyde, demonstrating the potential for photochemical transformations. researchgate.net Halolactonization, an intramolecular reaction involving the addition of a halogen and an oxygen across a double bond, is another important reaction for synthesizing lactones and demonstrates the diverse reactivity of alkene precursors. wikipedia.org

Mechanistic Investigations of Isodehydrocostus Lactone S Biological Activities Preclinical Focus

Anti-inflammatory Mechanisms of Isodehydrocostus Lactone

This compound, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-inflammatory properties in various preclinical studies. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways, inhibition of pro-inflammatory mediators, and interaction with specific immune cells.

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades that regulate the inflammatory response.

NF-κB Pathway: A primary target of this compound is the nuclear factor-kappa B (NF-κB) signaling pathway. chemsrc.comnih.gov This pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB. chemsrc.comnih.gov It achieves this by preventing the degradation and phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes. nih.gov In glioma cells, it has been observed to suppress NF-κB binding by inhibiting the phosphorylation of IKKβ. nih.govnih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route involved in inflammation. This compound has been found to inhibit the phosphorylation of p38 MAPK, a key component of this pathway. mdpi.com The activation of p38 MAPK typically leads to the production of inflammatory cytokines and other mediators. By inhibiting its phosphorylation, this compound dampens this inflammatory cascade. mdpi.com

PI3K/Akt Pathway: While direct modulation of the PI3K/Akt pathway by this compound in an inflammatory context is still under investigation, its isomer, dehydrocostus lactone, has been shown to inhibit the Akt/mTOR signaling pathway in the context of anti-angiogenic effects, which can be linked to inflammation. nih.gov

IRF3 Pathway: The interferon regulatory factor 3 (IRF3) pathway is essential for the production of type I interferons in response to viral infections and other inflammatory stimuli. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a strong inflammatory response through the activation of transcription factors like NF-κB and IRF3. bmbreports.org While direct evidence for this compound's effect on the IRF3 pathway is emerging, its ability to modulate TLR4 signaling, an upstream activator of IRF3, suggests a potential role in regulating this pathway.

Inhibition of Pro-inflammatory Mediators

This compound's anti-inflammatory activity is also characterized by its ability to suppress the production of various pro-inflammatory molecules.

Cytokines and Chemokines: Preclinical studies have consistently shown that this compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. chemsrc.commdpi.com For instance, it has been shown to decrease TNF-α levels in lipopolysaccharide (LPS)-activated systems. chemsrc.com By inhibiting these key signaling molecules, this compound can effectively reduce the amplification of the inflammatory response.

iNOS and COX-2: this compound has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net iNOS is an enzyme responsible for the production of large amounts of nitric oxide (NO), a potent inflammatory mediator. nih.govembopress.orgnih.govmdpi.com COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are key players in pain and inflammation. hmpgloballearningnetwork.comccjm.orglitfl.comnih.gov By suppressing the expression of both iNOS and COX-2, this compound significantly curtails the production of these pro-inflammatory molecules. nih.govnih.govresearchgate.net In glioma cells, the suppression of COX-2 expression is linked to the inhibition of the IKKβ/NF-κB signaling pathway. nih.govnih.gov

Cellular Targets in Immunomodulation by this compound

This compound's immunomodulatory effects are mediated through its actions on various immune cells, particularly macrophages.

Macrophages: Macrophages are central players in the innate immune response and can be polarized into different functional phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes. mdpi.comnih.govfrontiersin.org this compound has been shown to modulate macrophage polarization. mdpi.com It promotes a switch from the M1 to the M2 phenotype, thereby reducing the inflammatory response. mdpi.com This is achieved by inhibiting the p38 MAPK/NF-κB pathway and activating the AMPK/Nrf2 signaling pathway in macrophages. mdpi.com By promoting an anti-inflammatory macrophage phenotype, this compound contributes to the resolution of inflammation. mdpi.commdpi.com

T/B cells: While the primary focus of research has been on macrophages, the broad immunomodulatory effects of sesquiterpene lactones suggest a potential impact on other immune cells like T and B lymphocytes. researchgate.net Further research is needed to fully elucidate the specific effects of this compound on T and B cell function and differentiation.

Antineoplastic Mechanisms of this compound

In addition to its anti-inflammatory properties, this compound has emerged as a compound with significant antineoplastic potential. Its anticancer effects are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

Induction of Apoptosis Pathways

This compound triggers apoptosis in cancer cells through multiple interconnected pathways.

Mitochondrial Pathway: A key mechanism of this compound-induced apoptosis involves the mitochondrial or intrinsic pathway. nih.govarchivesofmedicalscience.com This compound has been shown to cause a loss of mitochondrial membrane potential, a critical early event in apoptosis. archivesofmedicalscience.com It also promotes the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Caspases and PARP: The release of cytochrome c activates a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.govnih.govplos.org this compound has been demonstrated to enhance the activity of initiator caspases like caspase-8 and caspase-9, as well as effector caspases such as caspase-3 and caspase-7. chemsrc.comnih.gov Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis. chemsrc.com

Bax/Bcl-2 Modulation: The mitochondrial pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound has been shown to modulate the ratio of these proteins, favoring apoptosis. chemsrc.com Specifically, it can decrease the expression of the anti-apoptotic protein Bcl-xL while increasing the levels of pro-apoptotic proteins like Bax and Bak. chemsrc.com

p53 Activation: The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress, including DNA damage. Some natural compounds are known to induce apoptosis through a p53-mediated mitochondrial pathway. nih.gov While direct evidence for this compound's activation of p53 is still being investigated, its ability to induce DNA damage suggests a potential involvement of this pathway. archivesofmedicalscience.com

Cell Cycle Arrest Mechanisms

This compound can also inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints.

G1/S Phase and S Phase Arrest: Studies have shown that this compound and its isomer, dehydrocostus lactone, can induce cell cycle arrest. researchgate.netarchivesofmedicalscience.com Dehydrocostus lactone has been reported to cause a sub-G1 cell cycle arrest, which is indicative of apoptotic cells. archivesofmedicalscience.com Other studies suggest that related compounds can induce arrest at the G1/S phase. researchgate.netnih.govhaematologica.org This prevents the cells from entering the S phase, where DNA replication occurs.

Effect on CDK4, Cyclin D1, and PLK1: The progression through the G1 phase of the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), such as CDK4, and their regulatory partners, the cyclins, like Cyclin D1. nih.gov Dehydrocostus lactone has been shown to inhibit signaling pathways that regulate Cyclin D1. nih.gov Furthermore, it has been found to down-regulate the expression of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis. nih.gov Knockdown of PLK1 has been shown to reduce cancer cell viability and induce apoptosis and cell cycle arrest, highlighting the importance of this target in the antineoplastic activity of dehydrocostus lactone. nih.gov

Table of Research Findings on this compound's Mechanisms

Biological Activity Mechanism Key Molecular Targets Cellular Context Reference(s)
Anti-inflammatory Modulation of Signaling PathwaysNF-κB, IKKβ, p38 MAPKMacrophages, Glioma cells chemsrc.comnih.govnih.govnih.govmdpi.com
Inhibition of Pro-inflammatory MediatorsTNF-α, iNOS, COX-2LPS-activated cells, Glioma cells chemsrc.comnih.govnih.govresearchgate.net
ImmunomodulationMacrophage polarization (M1 to M2 shift)Macrophages mdpi.com
Antineoplastic Induction of ApoptosisCaspases (8, 9, 3, 7), PARP, Bax/Bcl-2, Cytochrome cLeukemia cells, Gastrinoma cells, Glioma cells chemsrc.comnih.govnih.govarchivesofmedicalscience.com
Cell Cycle ArrestSub-G1, G1/S phase, PLK1, Cyclin D1Gastrinoma cells, Esophageal squamous carcinoma cells nih.govresearchgate.netarchivesofmedicalscience.comnih.gov

Inhibition of Cell Proliferation and Viability

This compound has demonstrated significant inhibitory effects on the proliferation and viability of various cancer cell lines in preclinical studies. This natural sesquiterpene lactone induces these effects through multiple molecular mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

In human laryngeal carcinoma cells (Hep-2 and TU212), this compound was found to inhibit cell viability and proliferation. nih.govnih.gov Mechanistic investigations revealed that the compound promotes the function of p53 and p21, key regulators of cell cycle progression and apoptosis. nih.govnih.gov Furthermore, it was shown to induce apoptosis in a dose-dependent manner by activating the mitochondrial apoptosis pathway. nih.govnih.gov This involves the inhibition of the PI3K/Akt/Bad signaling pathway, a crucial survival pathway often dysregulated in cancer. nih.govnih.gov The compound also stimulates endoplasmic reticulum stress-mediated apoptosis. nih.govnih.gov Evidence of apoptosis was confirmed by the increased expression of cleaved caspase-3 and -9, and cleaved PARP, alongside a reduced Bcl-2/Bax ratio. nih.gov

Similarly, in human esophageal squamous cell carcinoma (ESCC) cells, this compound significantly reduced cell viability by inducing both apoptosis and cell cycle arrest. nih.gov The underlying mechanism was linked to the regulation of the JAK2/STAT3/PLK1 signaling pathway. nih.gov The compound was observed to inhibit the phosphorylation of JAK2 and STAT3, leading to a decrease in the nuclear distribution of STAT3. nih.gov

In lung cancer cells (A549 and H460), this compound inhibited survival and proliferation. nih.gov Its pro-apoptotic properties were demonstrated by the activation of caspase-9 and caspase-3, followed by the cleavage of PARP. nih.gov The compound also suppressed the expression of several key signaling molecules involved in cell survival and proliferation, including HIF-1α, Akt, GSK-3β, ERK, and mTOR. nih.gov

Studies on other cancer cell types have further corroborated the anti-proliferative and pro-apoptotic effects of this compound. For instance, in ovarian cancer SK-OV-3 cells, its anti-cancer activity was associated with an increased expression of the apoptotic protein BAX and cell cycle arrest through the downregulation of CDK1. researchgate.net

Table 1: Mechanistic Effects of this compound on Cell Proliferation and Viability

Cell Line Effect Mechanism of Action
Laryngeal Carcinoma (Hep-2, TU212) Inhibition of viability and proliferation, induction of apoptosis. nih.govnih.gov Promotion of p53 and p21 function; inhibition of PI3K/Akt/Bad pathway; stimulation of endoplasmic reticulum stress. nih.govnih.gov
Esophageal Squamous Cell Carcinoma (ESCC) Reduced viability, induction of apoptosis and cell cycle arrest. nih.gov Inhibition of JAK2/STAT3/PLK1 signaling pathway. nih.gov
Lung Cancer (A549, H460) Inhibition of survival and proliferation, induction of apoptosis. nih.gov Activation of caspase-9 and -3; suppression of HIF-1α, Akt, GSK-3β, ERK, and mTOR. nih.gov

| Ovarian Cancer (SK-OV-3) | Cell cycle arrest, increased apoptosis. researchgate.net | Downregulation of CDK1, increased BAX expression. researchgate.net |

Modulation of Angiogenesis and Metastasis in Preclinical Models

This compound has been shown to modulate angiogenesis and metastasis, two critical processes in tumor progression, in various preclinical models. mdpi.com

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. frontiersin.org this compound has demonstrated anti-angiogenic properties. In a study involving mice with Matrigel plugs, the compound was found to suppress the proliferation of lung cancer cells and enhance the anti-angiogenic properties of doxorubicin. nih.gov This effect is potentially mediated through the inhibition of the Akt/GSK-3β and MMPs (MMP-2 and MMP-9) signaling pathways. nih.gov The inhibition of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, has also been implicated in the anti-angiogenic effects of related compounds. mdpi.comumc.edu.dz

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has been found to inhibit cancer cell migration and invasion, key steps in the metastatic cascade. mdpi.com In non-small-cell lung cancer (NSCLC) H1299 cells, the compound significantly inhibited cell migration and invasion. mdpi.com This was accompanied by an upregulation of E-cadherin and downregulation of N-cadherin, Snail, integrin α2, and MMP-2, indicating a reversal of the epithelial-mesenchymal transition (EMT), a process crucial for metastasis. mdpi.com

Furthermore, in lung cancer cells, this compound has been shown to suppress the expression of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate invasion. nih.gov The compound also inhibited the migration of A549 lung cancer cells in a wound-healing assay. nih.gov In a metastatic melanoma cell line, this compound treatment led to the inhibition of key metastasis-associated markers, including N-cadherin, MMP2, vimentin, and integrin-4. mdpi.com In a mouse model, it suppressed pulmonary vascular permeability and the expression of the angiogenesis marker VEGF and the neovascularization marker CD31 in the lung tumor microenvironment, thereby inhibiting lung metastasis. mdpi.com

Table 2: Effects of this compound on Angiogenesis and Metastasis

Process Model Key Findings
Angiogenesis Mice with Matrigel plugs (Lung Cancer) Suppressed lung cancer cell proliferation and enhanced the anti-angiogenic properties of doxorubicin. nih.gov
Metastasis Non-small-cell lung cancer (NSCLC) H1299 cells Inhibited cell migration and invasion; upregulated E-cadherin and downregulated N-cadherin, Snail, integrin α2, and MMP-2. mdpi.com
Lung Cancer (A549 cells) Inhibited cell migration; suppressed MMP-2 and MMP-9 expression. nih.gov

Effects on Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a crucial role in tumor progression and response to therapy. nih.govfrontiersin.org this compound has been shown to exert effects on various components of the TME.

One of the key ways this compound influences the TME is by modulating inflammatory pathways. In glioma, the compound has been shown to inhibit the NF-κB/COX-2 signaling pathway by targeting IKKβ. nih.gov The overexpression of COX-2 in gliomas is associated with increased proliferation, invasiveness, and resistance to apoptosis. nih.gov By inhibiting this pathway, this compound can potentially alter the inflammatory milieu within the TME.

Furthermore, the compound's ability to inhibit angiogenesis, as discussed previously, directly impacts the vascular component of the TME. nih.gov By suppressing the formation of new blood vessels, it can limit the supply of oxygen and nutrients to the tumor, thereby hindering its growth. frontiersin.org

This compound also affects tumor-associated macrophages (TAMs), which are key cells in the TME that can promote tumor growth and immunosuppression. ijbs.commdpi.com While direct studies on this compound's effect on TAM polarization are limited, its inhibition of signaling pathways like NF-κB, which are crucial for macrophage function, suggests a potential to modulate their activity within the TME. frontiersin.orgnih.gov

The compound's influence extends to cancer-associated fibroblasts (CAFs), which are involved in matrix remodeling and creating a supportive environment for tumor growth. mdpi.com By inhibiting factors like MMPs, this compound can interfere with the ability of CAFs to modify the extracellular matrix, thus potentially impeding tumor invasion. nih.gov

Table 3: Influence of this compound on the Tumor Microenvironment

TME Component Effect of this compound Investigated Cancer Model
Inflammatory Signaling Inhibition of NF-κB/COX-2 pathway. nih.gov Glioma nih.gov
Angiogenesis Suppression of new blood vessel formation. nih.gov Lung Cancer nih.gov

| Extracellular Matrix | Inhibition of MMP-2 and MMP-9. nih.gov | Lung Cancer nih.gov |

Antimicrobial Activities and Mechanisms of this compound

This compound, a sesquiterpene lactone, has demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. umc.edu.dzrmebrk.kz The antimicrobial action of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in microbial biomolecules. umc.edu.dznih.gov

Antibacterial Mechanisms Against Specific Pathogens

The antibacterial activity of this compound and related sesquiterpene lactones has been reported, although detailed mechanisms against specific pathogens are still under investigation. nih.gov The general mechanism of action for many antibacterial compounds involves the disruption of the bacterial cell wall or membrane, inhibition of protein synthesis, or interference with nucleic acid replication. lumenlearning.com For instance, some natural compounds can alter the permeability of the cell membrane, leading to leakage of intracellular contents. frontiersin.org Others may inhibit essential enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. lumenlearning.com While specific studies detailing the precise antibacterial mechanisms of this compound are not extensively available, the presence of the reactive α-methylene-γ-lactone group suggests it may act by alkylating essential bacterial enzymes or proteins containing sulfhydryl groups, thereby disrupting their function. umc.edu.dz

Antifungal Mechanisms

This compound has been noted for its antifungal properties. rmebrk.kz The mechanisms of antifungal action for many agents involve targeting the fungal cell membrane, cell wall, or nucleic acid synthesis. nih.gov A common target is ergosterol, a key component of the fungal cell membrane; its inhibition disrupts membrane integrity. nih.gov Other antifungal agents inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall. nih.gov

While the specific antifungal mechanisms of this compound are not fully elucidated, related sesquiterpene lactones have been shown to disrupt the fungal cell membrane. mdpi.com For example, dehydroabietic acid, another natural compound, was found to inhibit the mycelial growth of various fungi by increasing the permeability of the cell membrane, leading to leakage of intracellular substances and oxidative damage. mdpi.com Given the structural similarities, it is plausible that this compound exerts its antifungal effects through similar mechanisms involving membrane disruption.

Antiviral Mechanisms (e.g., Anti-HBV activity)

This compound has shown promising antiviral activity, particularly against the Hepatitis B virus (HBV). frontiersin.org Studies have demonstrated that both this compound and the related compound costunolide (B1669451) can significantly reduce the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in human hepatoma cell lines (Hep3B and HepA2) without causing significant cytotoxicity. frontiersin.org This suggests a potential therapeutic role as an anti-HBV agent. researchgate.net

The mechanism of this anti-HBV activity is thought to involve the inhibition of viral replication. frontiersin.org The life cycle of HBV is complex and offers several potential targets for antiviral drugs, including the inhibition of viral entry, interference with the conversion of relaxed circular DNA to covalently closed circular DNA (cccDNA), and blocking of viral polymerase activity. frontiersin.orgnih.gov While the precise molecular target of this compound in the HBV life cycle has not been definitively identified, its ability to reduce viral antigens points towards an interference with viral gene expression or replication processes. frontiersin.org

Table 4: Antimicrobial Activities of this compound

Activity Pathogen/Virus Observed Effect
Antibacterial General Potential to disrupt essential bacterial enzymes/proteins. umc.edu.dz
Antifungal General Potential for membrane disruption. rmebrk.kzmdpi.com

| Antiviral | Hepatitis B Virus (HBV) | Significantly reduced HBsAg and HBeAg levels in hepatoma cells. frontiersin.org |

Neurobiological and Metabolic Regulation by this compound

While direct preclinical research on the neuroprotective pathways of this compound is not extensively detailed in the available literature, related compounds and the broader class of sesquiterpene lactones, to which it belongs, have demonstrated neuroprotective properties. For instance, costunolide, another major sesquiterpene lactone found in Saussurea lappa, has shown neuroprotective effects in preclinical studies. researchgate.netresearchgate.netnih.gov These effects are often attributed to the modulation of various intracellular signaling pathways involved in tissue inflammation and oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases. nih.govnih.gov

The neuroprotective potential of sesquiterpene lactones is linked to their anti-inflammatory and antioxidant activities. researchgate.netnih.gov For example, costunolide has been found to mitigate the production of reactive oxygen species (ROS) and attenuate inflammatory responses in preclinical models. nih.gov Given that this compound shares a similar chemical scaffold, it is plausible that it may exert neuroprotective effects through analogous mechanisms, although specific studies are required to confirm this.

Preclinical evidence specifically detailing the influence of this compound on glucose and lipid metabolism is limited. However, the broader context of metabolic regulation by natural compounds suggests potential areas of investigation. nih.govnih.gov The liver is a central organ in glucose and lipid metabolism, and disruptions in these pathways can lead to conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. mdpi.commdpi.com

Research on other natural compounds has shown that they can influence key enzymes and transcription factors involved in metabolic regulation. For instance, some phytochemicals can modulate the expression of genes involved in gluconeogenesis and lipogenesis in the liver. mdpi.com Given the diverse biological activities of sesquiterpene lactones, investigating the effects of this compound on metabolic pathways, such as its impact on glucose uptake, insulin (B600854) sensitivity, and lipid accumulation in hepatocytes, represents a promising area for future preclinical research. d-nb.infonih.gov

Other Biological Activities (e.g., Antioxidant, Hepatoprotective, Anti-ulcer)

Antioxidant Activity:

Antioxidant Assay Finding Source
DPPH Radical ScavengingMethanol extract containing DHCL showed higher activity than other extracts. nih.gov
General Antioxidant ActivityIsolated DHCL showed significant antioxidant activity. nih.govresearchgate.net

Hepatoprotective Activity:

The hepatoprotective effects of compounds structurally related to this compound are well-documented in preclinical models. frontiersin.orgmdpi.comwjgnet.com These effects are largely attributed to their antioxidant and anti-inflammatory properties. frontiersin.orgnih.gov For example, natural compounds can protect the liver from damage induced by toxins by enhancing the body's antioxidant defense systems and reducing lipid peroxidation. frontiersin.orgmdpi.com They can also modulate inflammatory pathways that contribute to liver injury. frontiersin.orgnih.gov While direct studies on this compound are not specified, the known hepatoprotective actions of similar phytochemicals suggest its potential in this area. wjgnet.com

Anti-ulcer Activity:

Preclinical studies have highlighted the anti-ulcer potential of various natural compounds, including flavonoids and other phytochemicals. ijpp.comijpsr.comnih.govjddtonline.info The mechanisms underlying these effects often involve cytoprotective actions, such as a reduction in gastric juice volume and total acidity, and an increase in mucosal defense. ijpsr.comjddtonline.info For instance, some compounds have been shown to significantly reduce the ulcer index in animal models of gastric ulcers. nih.govjddtonline.info Although specific research on the anti-ulcer activity of this compound is not available, the established gastroprotective effects of other plant-derived compounds provide a rationale for investigating its potential in this therapeutic area. ijpp.com

Analytical and Spectroscopic Characterization of Isodehydrocostus Lactone in Research

Advanced Spectroscopic Techniques for Isodehydrocostus Lactone Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound. quality-assistance.compnnl.govillinois.edunih.gov It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This technique is particularly valuable in complex mixtures, where it can distinguish this compound from other compounds with similar nominal masses. pnnl.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural confirmation by providing insights into the connectivity of the molecule. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique in HRMS for the analysis of sesquiterpene lactones like this compound, as it typically produces singly charged molecular ions with minimal fragmentation. pnnl.govnih.gov The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of isobaric interferences, which is critical for accurate formula assignment in complex environmental or biological samples. pnnl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H NMR, ¹³C NMR) for Stereochemical Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound, including its stereochemistry. researchgate.netnih.gov One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. usm.myceitec.cz

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), and their coupling patterns (splitting of signals), which provides information about adjacent protons.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical shifts, which are characteristic of the type of carbon (e.g., C=O, C=C, CH, CH₂, CH₃). ceitec.cz

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. This table is a representative example based on typical values found in the literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups present in this compound and can be used for purity assessment. mrclab.comitwreagents.comdrawellanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. itwreagents.com The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key absorptions would include those for the γ-lactone carbonyl group (C=O) and carbon-carbon double bonds (C=C). usm.my The fingerprint region of the IR spectrum is unique to the molecule and can be used to confirm its identity by comparison with a reference spectrum. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. mrclab.comitwreagents.com this compound is expected to exhibit UV absorption due to the presence of conjugated double bonds in its structure. While UV-Vis spectra are generally less detailed than IR or NMR spectra, they can be useful for quantitative analysis and for assessing the purity of a sample. mrclab.com

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Applications
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination, elemental composition analysis, fragmentation pattern for structural confirmation. quality-assistance.compnnl.govnih.gov
¹H Nuclear Magnetic Resonance (NMR) Information on proton environments, coupling constants for stereochemical analysis. researchgate.netnih.gov
¹³C Nuclear Magnetic Resonance (NMR) Number and types of carbon atoms, chemical shifts for structural elucidation. usm.myceitec.cz
Infrared (IR) Spectroscopy Identification of functional groups (e.g., lactone C=O, C=C), fingerprint region for identity confirmation. usm.myitwreagents.com
Ultraviolet-Visible (UV-Vis) Spectroscopy Detection of conjugated systems, quantitative analysis, purity assessment. mrclab.comitwreagents.com
Chiroptical Spectroscopy (ECD, ORD) Determination of absolute configuration. taylorfrancis.comuniv-amu.fr
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives, potential for enantiomeric separation. japsonline.comresearchgate.netjapsonline.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. taylorfrancis.comuniv-amu.fr These methods measure the differential absorption or rotation of left- and right-circularly polarized light. taylorfrancis.com The experimental ECD or ORD spectrum is then compared with theoretically calculated spectra for possible stereoisomers to assign the correct absolute configuration. This is a critical step in the complete characterization of a natural product, as different enantiomers can exhibit distinct biological activities.

Chromatographic Analytical Methods for this compound

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures, such as plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Enantiomeric Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. japsonline.comresearchgate.netjapsonline.com In the context of this compound, GC-MS can be employed for its identification and quantification in essential oils and other volatile fractions of plant extracts. japsonline.comresearchgate.net The sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer. japsonline.com

For the analysis of lactones, enantioselective GC-MS can be utilized to separate and quantify individual enantiomers. nih.gov This is particularly important for determining the enantiomeric purity of this compound and for studying the stereochemistry of related compounds in natural sources. nih.gov The use of chiral stationary phases in the GC column allows for the differential interaction with the enantiomers, leading to their separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-HRMS) for Complex Mixture Analysis and Metabolomics Profiling

The analysis of this compound within complex botanical extracts and for metabolomics studies frequently employs the powerful combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS). nih.govnih.govnih.gov These techniques offer the high sensitivity and selectivity required to isolate and identify specific compounds within intricate biological matrices. nebiolab.com

In a typical LC-MS/MS workflow, the sample extract is first subjected to chromatographic separation, often using a C18 column. nih.gov A common method involves a gradient elution, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). nih.gov This process separates the components of the mixture based on their physicochemical properties before they enter the mass spectrometer. nebiolab.com Following separation, molecules are ionized, commonly through electrospray ionization (ESI), and specific precursor ions are selected and fragmented to produce a characteristic product ion spectrum, which serves as a fingerprint for identification. nebiolab.com

UHPLC-HRMS provides enhanced resolution and mass accuracy, which is crucial for untargeted metabolomics where the goal is to capture a comprehensive snapshot of all metabolites in a sample. nih.govresearchgate.nettjnpr.orgfrontiersin.org This approach allows for the putative identification of numerous compounds, including this compound and its isomers, by comparing their accurate mass and fragmentation patterns against spectral libraries and databases. nih.govnih.gov For instance, in the analysis of plant extracts, UHPLC-HRMS can distinguish between different classes of metabolites, such as sesquiterpene lactones, flavonoids, and alkaloids. nih.govresearchgate.net

Metabolomics studies utilize these advanced analytical platforms to compare the chemical profiles of different samples, for example, to identify biomarkers or understand the metabolic impact of certain conditions. nih.govfrontiersin.org The data generated from UHPLC-HRMS can be processed using specialized software to perform peak alignment, picking, and quantification. frontiersin.org Subsequent statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), help to visualize the differences between sample groups and identify the metabolites responsible for these variations. nih.govtjnpr.org

A key challenge in the analysis of lactones like this compound is the potential for in-source conversion to their corresponding hydroxy acids. nih.gov This necessitates careful chromatographic separation to ensure accurate quantification. nih.gov The mass difference between a lactone and its hydroxy acid is 18 atomic mass units, which is coincidentally close to the 17-mass-unit difference between the protonated molecule [M+H]+ and the ammonium (B1175870) adduct [M+NH4]+. nih.gov This can lead to isobaric interference if the compounds are not chromatographically resolved, potentially affecting the accuracy of the results. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Botanical Analysis

ParameterValue
Chromatography System Liquid Chromatography (LC)
Column Kinetex 5 µm C18 (150 x 4.6 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 15% to 100% B over 20 min
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI)
Spray Voltage 3.5 kV
Capillary Temperature 325 °C
Collision Energy 35.0 eV

This table presents a representative set of parameters and may vary based on the specific analytical goals and instrumentation. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to traditional liquid chromatography for the separation of chiral compounds, including lactones. selvita.comscispace.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. selvita.comscispace.com Due to the low viscosity and high diffusivity of supercritical CO2, SFC allows for higher flow rates and faster analysis times compared to high-performance liquid chromatography (HPLC) without sacrificing efficiency. chromatographyonline.comsci-hub.se

The enantiomeric separation of chiral molecules is of paramount importance in the pharmaceutical and natural product fields, as different enantiomers can exhibit distinct biological activities. selvita.comuva.es SFC is particularly well-suited for this purpose, often providing superior or complementary selectivity to HPLC. chromatographyonline.comsci-hub.se The separation is achieved using chiral stationary phases (CSPs), with polysaccharide-based columns being widely used and effective for a broad range of compounds. uva.es

In SFC, the mobile phase typically consists of supercritical CO2 mixed with a small percentage of an organic modifier, such as methanol, ethanol, or isopropanol. uva.es The type and concentration of the modifier, along with other parameters like temperature and back pressure, can be optimized to achieve the best separation. uva.es For instance, studies on the separation of azole fungicides have shown that the choice of both the chiral column and the organic modifier significantly impacts the resolution and even the elution order of the enantiomers. uva.es

The advantages of SFC for chiral separations include:

Speed: Faster separations and shorter column equilibration times. selvita.comchromatographyonline.com

Efficiency: High chromatographic efficiency is maintained even at high flow rates. chromatographyonline.com

Reduced Solvent Consumption: The use of CO2 as the main mobile phase significantly reduces the consumption of toxic organic solvents, making it an environmentally friendly technique. selvita.com

Versatility: A wide range of adjustable parameters allows for fine-tuning of separations. sci-hub.se

While specific applications of SFC for the chiral separation of this compound are not extensively detailed in the provided context, the principles and successful application of SFC for other chiral lactones and complex molecules demonstrate its high potential for this purpose. scispace.comuva.esnih.gov The technique's ability to rapidly screen different chiral columns and conditions makes it an invaluable tool in method development for enantioselective analysis. sci-hub.se

Table 2: Comparison of Chromatographic Techniques for Chiral Separations

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2Liquid Solvents (e.g., hexane (B92381), ethanol)
Analysis Time Generally faster (3 to 5 times)Generally slower
Solvent Consumption Significantly lower, "greener"Higher, uses more toxic solvents
Efficiency High, allows for high flow ratesHigh, but limited by back pressure
Selectivity Often complementary or enhancedWell-established, robust
Primary Application Chiral and semi-preparative separationsBroad analytical and preparative use

This table provides a general comparison based on sources discussing the theoretical and practical aspects of SFC and HPLC. selvita.comchromatographyonline.comsci-hub.se

X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.com This powerful analytical technique provides unambiguous information about molecular geometry, bond lengths, bond angles, and stereochemistry, which is essential for the complete structural elucidation of natural products like this compound and its derivatives. nih.govsioc-journal.cnmdpi.com

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. libretexts.organton-paar.com The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern. libretexts.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. This map is then interpreted to build a model of the atomic structure. anton-paar.com

The successful application of X-ray crystallography is contingent upon the ability to grow a suitable single crystal, which can be a significant challenge for complex molecules. nih.gov However, when successful, the resulting data is considered the "gold standard" for structural confirmation. anton-paar.com For instance, the structures of various lactone derivatives have been unequivocally confirmed using this method. mdpi.commdpi.comfrontiersin.org In one study, the crystal structure of a γ-lactone derivative was solved, revealing it belonged to the triclinic system with a P-1 space group, and the analysis confirmed the assigned chemical structure. frontiersin.org

For complex natural products, X-ray crystallography can resolve ambiguities that may arise from spectroscopic data alone. It has been used to establish the absolute configuration of chiral centers and to define the conformation of flexible ring systems within molecules. mdpi.comnih.gov The Cambridge Structural Database (CSD) serves as a repository for crystallographic data, and a search for Dehydrocostus lactone, a related compound, reveals an entry (CCDC Number: 605928), indicating that its crystal structure has been determined and is available for reference. nih.gov

The solid-state structure provides critical insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound. mdpi.comrsc.org

Table 3: Illustrative Crystallographic Data for a Lactone Derivative

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 8.155 (3)
b (Å) 9.732 (3)
c (Å) 14.809 (5)
α (°) 97.446 (5)
β (°) 98.874 (5)
γ (°) 101.753 (5)
Volume (ų) 1121.1 (6)
Z 2

This data is for the compound (E)-N-tert-butyl-4-(4-chlorobenzylidene)-2-(4-nitrobenzoyl)-5-oxotetrahydrofuran-2-carboxamide and serves as an example of the type of information obtained from an X-ray crystallographic analysis. frontiersin.org

Preclinical Pharmacokinetic and Pharmacodynamic Studies of Isodehydrocostus Lactone

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment of Isodehydrocostus Lactone

In vitro ADME studies are fundamental to predicting a drug's behavior in a living system. For this compound, specific data is limited, but analysis of related compounds and the broader class of sesquiterpene lactones provides valuable insights.

The permeability of a compound across biological barriers, such as the intestinal epithelium, is a key determinant of its oral absorption. The Caco-2 cell monolayer is a widely used in vitro model for predicting human intestinal absorption. jbclinpharm.orgnih.gov

Currently, there are no published studies that specifically report the permeability of this compound using the Caco-2 cell model. However, research on the broader class of sesquiterpene lactones suggests they tend to be quite permeable across the intestinal epithelium. researchgate.nettandfonline.com For instance, the sesquiterpene lactone podachaenin demonstrated high Caco-2 permeability in one study. researchgate.net High permeability is generally a favorable characteristic for orally administered drugs. indigobiosciences.com

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues, as only the unbound fraction is typically pharmacologically active. charnwooddiscovery.comnih.gov This binding is a reversible process, primarily involving proteins like albumin and alpha-1 acid glycoprotein. mdpi.com

Specific data on the plasma protein binding (PPB) of this compound is not available in the current scientific literature. However, studies on other sesquiterpene lactones provide some context. For example, an investigation into several sesquiterpene lactones from Arnica montana and Tanacetum parthenium found that between 30% and 50% of the tested lactones were bound to human plasma proteins. nih.gov Another study on Withanolide A, a steroidal lactone, demonstrated high plasma protein binding. nih.gov Without direct experimental data, the PPB characteristics of this compound remain speculative.

Metabolic stability, typically assessed using liver microsomes or hepatocytes, is crucial for predicting a drug's half-life and clearance in the body. srce.hrspringernature.com The liver is the primary site of drug metabolism, involving Phase I (functionalization) and Phase II (conjugation) reactions. nih.govtandfonline.com

There are no specific studies detailing the metabolic stability or metabolite profile of this compound. However, research on the closely related compounds, Costunolide (B1669451) and Dehydrocostus lactone, in rats provides valuable insights. nih.gov The metabolism of these related sesquiterpene lactones is extensive and involves both Phase I and Phase II pathways. researchgate.nettandfonline.com For Dehydrocostus lactone, the primary metabolic route was Phase I biotransformation, whereas for Costunolide, it was mainly Phase II biotransformation. nih.gov Common metabolic pathways for both included desaturation and N-acetylcysteine conjugation. nih.gov In general, the metabolism of sesquiterpene lactones can be influenced by their specific structural features, with the lactone ring often being a primary site for metabolic reactions. researchgate.netnih.govtandfonline.com Human liver microsome studies on other sesquiterpene lactones have identified metabolites formed through hydroxylation, hydration, carboxylation, and methylation, followed by glucuronidation. nih.govtandfonline.com

Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump substrates out of cells. indigobiosciences.comtg.org.au In the intestine, they can limit the absorption of drugs by transporting them back into the lumen, thereby reducing oral bioavailability. tg.org.aunih.gov

Direct experimental evidence on the interaction of this compound with efflux transporters like P-gp is currently lacking. Nevertheless, it is recognized that efflux transporters significantly impact the absorption of sesquiterpene lactones as a class. researchgate.nettandfonline.com Many natural compounds, including various lactones, are known to interact with P-gp. nih.govmdpi.com Given that P-gp can influence the absorption and disposition of a wide range of structurally diverse compounds, it is plausible that this compound may also be a substrate or inhibitor of this transporter, but this requires experimental verification. tg.org.auplos.org

In vivo Pharmacokinetic Profiling of this compound in Animal Models

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion of a compound in a whole organism, providing data on key parameters like bioavailability and systemic exposure. nih.govmdpi.com

Specific in vivo pharmacokinetic studies for this compound have not been reported. However, studies on the related sesquiterpene lactones, Costunolide and Dehydrocostus lactone, have been conducted in rats. One study noted that both compounds are very poorly absorbed after oral administration in rats, which is attributed to their poor water solubility. mdpi.com This suggests a low oral bioavailability for these compounds. nih.gov

Pharmacokinetic parameters following intravenous administration in rats have been determined, offering insights into their systemic exposure and elimination profiles. nih.govmdpi.com After intravenous administration, the maximum plasma concentration (Cmax) for Costunolide was higher than for Dehydrocostus lactone, while the clearance and volume of distribution were larger for Dehydrocostus lactone. nih.gov

The tables below summarize the reported pharmacokinetic parameters for Costunolide and Dehydrocostus lactone in rats after intravenous administration.

Table 1: Pharmacokinetic Parameters of Costunolide in Rats (Intravenous Administration)

Parameter Value (Mean ± SD) Reference
Cmax 12.29 ± 1.47 µg/mL mdpi.com, nih.gov
AUC(0–∞) 3.11 ± 0.13 µg·h/mL mdpi.com
t1/2 1.16 ± 0.06 h mdpi.com

AUC(0–∞): Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Dehydrocostus lactone in Rats (Intravenous Administration)

Parameter Value (Mean ± SD) Reference
Cmax 5.79 ± 0.13 µg/mL mdpi.com, nih.gov
AUC(0–∞) 1.37 ± 0.10 µg·h/mL mdpi.com
t1/2 2.33 ± 0.58 h mdpi.com

AUC(0–∞): Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

Table of Mentioned Compounds

Compound Name
This compound
Dehydrocostus lactone
Costunolide
Podachaenin
Withanolide A
Dihydrohelenalin acetate (B1210297)
Dihydrohelenalin methacrylate
Helenalin (B1673037) isobutyrate
Parthenolide

Tissue Distribution Studies

Understanding how a compound distributes throughout the body is fundamental to assessing its potential efficacy and sites of action. Studies in animal models, primarily mice, have been conducted to determine the biodistribution of Dehydrocostus lactone.

In one such study, fluorescently-labeled Dehydrocostus lactone was administered intravenously to mice, and its distribution was tracked over 72 hours using in vivo and ex vivo imaging. nih.gov The analysis revealed that the compound was widely distributed among major organs. The highest accumulation of Dehydrocostus lactone was observed in the lung and the gastrointestinal tract. nih.gov This suggests these organs are potential primary sites for the compound's therapeutic effects. Lower levels of fluorescence were detected in the liver, spleen, kidney, and heart. nih.gov

The quantified fluorescence intensity from ex vivo organ imaging provided a clearer picture of the distribution at specific time points post-injection. nih.gov The data indicates a significant presence in tissues associated with metabolism and excretion (liver, kidney, GI tract) as well as in the lungs. nih.gov

Time PointOrganRelative Fluorescence Intensity (Normalized)
24 h LungHigh
Gastrointestinal TractHigh
LiverModerate
KidneyModerate
SpleenLow
HeartLow
48 h LungHigh
Gastrointestinal TractHigh
LiverModerate
KidneyModerate
SpleenLow
HeartLow
72 h LungHigh
Gastrointestinal TractHigh
LiverModerate
KidneyModerate
SpleenLow
HeartLow

Table 1: Ex vivo tissue distribution of fluorescently-labeled Dehydrocostus lactone in mice at 24, 48, and 72 hours post-injection. The relative fluorescence intensity indicates the level of compound accumulation. Data is synthesized from findings in a bioimaging analysis study. nih.gov

Excretion Pathways and Metabolite Profiling

The metabolism and excretion of a compound determine its duration of action and potential for accumulation. The metabolic fate of Dehydrocostus lactone has been extensively studied in rats using advanced analytical techniques.

Research has shown that Dehydrocostus lactone undergoes significant biotransformation in the body, with phase I metabolism being the predominant pathway. iitkgp.ac.inresearchgate.net A comprehensive analysis identified a total of 71 metabolites in rat plasma, urine, and feces. mdpi.com The primary metabolic reactions include hydration, hydroxylation, dehydrogenation, and dihydrodiolation. mdpi.com Furthermore, the compound undergoes phase II conjugation reactions, forming products with glutathione, cysteine, N-acetylcysteine, glycine, taurine, and sulfate. mdpi.com This extensive metabolism suggests that the parent compound is largely converted into various metabolites before being excreted.

The identification of these metabolites in urine and feces confirms that these are the primary routes of excretion for Dehydrocostus lactone and its byproducts from the body. iitkgp.ac.inresearchgate.netmdpi.com Another study identified six distinct metabolites of Dehydrocostus lactone, confirming that the main metabolic pathways involved phase I biotransformation. iitkgp.ac.inresearchgate.net The common metabolic pathways observed included two sequential desaturations and N-acetylcysteine conjugation. iitkgp.ac.inresearchgate.net

Preclinical Pharmacodynamic Endpoints and Biomarker Identification for Dehydrocostus Lactone

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For Dehydrocostus lactone, preclinical research has primarily focused on its anti-inflammatory and anti-cancer activities. nih.govresearchgate.netfrontiersin.org

A key pharmacodynamic endpoint for Dehydrocostus lactone is the inhibition of inflammatory pathways. Research has identified the nuclear factor-kappa B (NF-κB) signaling pathway as a primary target. nih.govfrontiersin.org The compound's ability to suppress this pathway serves as a measurable indicator of its anti-inflammatory effect. Specific biomarkers used to quantify this effect include the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the enzyme cyclooxygenase-2 (COX-2). nih.govnih.govmedchemexpress.com

In the context of cancer, pharmacodynamic endpoints include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest. nih.govarchivesofmedicalscience.com In studies on glioblastoma, Dehydrocostus lactone was shown to inhibit cell viability, colony formation, and migration. nih.gov

Another identified pharmacodynamic effect is the activation of the Keap1-Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress. frontiersin.org The nuclear accumulation of Nrf2 and the induction of its downstream target, heme oxygenase-1 (HO-1), are key biomarkers for this activity. frontiersin.orgchemfaces.com

Dose-Response Relationships in Animal Models

Establishing a dose-response relationship is critical to understanding a drug's potency and therapeutic window. Both in vitro and in vivo studies have demonstrated that the effects of Dehydrocostus lactone are dose-dependent.

In in vitro studies using various cancer cell lines, Dehydrocostus lactone inhibited cell growth in a manner that was dependent on both the concentration and the duration of exposure. nih.govarchivesofmedicalscience.com For instance, in a study on gastrinoma cancer cells, increasing doses of the compound (from 5 µM to 100 µM) resulted in a progressively higher percentage of cells undergoing apoptosis and arresting in the sub-G1 phase of the cell cycle. archivesofmedicalscience.com Similarly, dose-response curves for glioblastoma cell lines established specific IC50 values (the concentration required to inhibit the growth of 50% of cells), which varied between cell types. nih.gov

Cell Line (Cancer Type)Time (h)IC50 (µM)Pharmacodynamic Effect
BON-1 (Gastrinoma)2471.9Growth Inhibition
BON-1 (Gastrinoma)4852.3Growth Inhibition
U118 (Glioblastoma)4848.3Growth Inhibition
U251 (Glioblastoma)4841.2Growth Inhibition
U87 (Glioblastoma)4859.7Growth Inhibition
RAW264.7 (Macrophage)-2.283Inhibition of NO Production

Table 2: In vitro dose-response data for Dehydrocostus lactone in various cell lines, showing the IC50 values for growth inhibition and anti-inflammatory effects. Data compiled from multiple preclinical studies. nih.govfrontiersin.orgarchivesofmedicalscience.com

In an in vivo xenograft mouse model of colorectal cancer, oral administration of Dehydrocostus lactone suppressed tumor growth in a dose-dependent fashion, significantly inhibiting both the weight and volume of the tumors without causing notable adverse effects. selleckchem.com

Target Engagement Studies in Preclinical Models

Target engagement studies are designed to confirm that a drug interacts with its intended molecular target within a biological system. For Dehydrocostus lactone, these studies have provided direct evidence of its binding to key proteins involved in inflammation.

The primary molecular target identified is the IκB kinase (IKK) complex, specifically its IKKβ subunit, which is a critical activator of the NF-κB pathway. nih.govselleckchem.com Molecular docking simulations predicted that Dehydrocostus lactone binds to the ATP-binding pocket of IKKβ. e-century.us This prediction was experimentally validated using a Cellular Thermal Shift Assay (CETSA), which demonstrated that Dehydrocostus lactone directly binds to and stabilizes IKKα/β proteins in macrophage cells, confirming target engagement. frontiersin.org

Further evidence of target engagement is provided by measuring the downstream effects of this interaction. Treatment with Dehydrocostus lactone inhibits the phosphorylation and subsequent degradation of IκBα (the inhibitor of NF-κB) and prevents the nuclear translocation of the p50/p65 NF-κB subunits. selleckchem.com These events are direct consequences of IKKβ inhibition and serve as robust biomarkers of target engagement.

In addition to the NF-κB pathway, CETSA results also showed that Dehydrocostus lactone directly interacts with Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org Keap1 is a negative regulator of the Nrf2 transcription factor. By binding to Keap1, Dehydrocostus lactone leads to the activation of the Nrf2 antioxidant response pathway, providing another example of direct target engagement leading to a measurable pharmacodynamic effect. frontiersin.org

Future Directions and Translational Perspectives for Isodehydrocostus Lactone Research

Rational Design and Synthesis of Advanced Isodehydrocostus Lactone Analogs with Improved Potency and Selectivity

While this compound has demonstrated a range of biological effects, the rational design and synthesis of novel analogs offer a promising avenue to enhance its therapeutic index. By systematically modifying its core structure, researchers can aim to improve potency against specific molecular targets, increase selectivity to minimize off-target effects, and optimize pharmacokinetic properties.

Future synthetic strategies could focus on several key areas:

Modification of the α-methylene-γ-lactone moiety: This functional group is often crucial for the biological activity of sesquiterpene lactones. The synthesis of analogs with altered Michael acceptor reactivity could fine-tune the compound's interaction with biological nucleophiles, potentially leading to enhanced potency and reduced non-specific binding.

Derivatization of the guaianolide skeleton: Introducing various functional groups, such as hydroxyl, amino, or halogen moieties, at different positions on the carbocyclic framework could significantly impact the molecule's polarity, solubility, and binding affinity to target proteins. A recent systematic review highlighted that synthetic modifications, particularly the introduction of amino and triazole conjugations to related sesquiterpene lactones like costunolide (B1669451) and dehydrocostus lactone, have successfully improved tumor selectivity and water solubility while maintaining or enhancing cytotoxic potency. nih.gov

Stereoselective synthesis: Exploring the synthesis of stereoisomers of this compound could reveal conformers with superior biological activity and target engagement.

These synthetic endeavors will be guided by computational modeling and structure-activity relationship (SAR) studies to predict the impact of structural modifications on biological activity. The overarching goal is to generate a library of this compound analogs with a superior preclinical profile.

Analog Design Strategy Objective Potential Outcome
Modification of the α-methylene-γ-lactoneModulate Michael acceptor reactivityEnhanced potency and reduced off-target effects
Derivatization of the guaianolide skeletonAlter physicochemical propertiesImproved solubility and target binding
Stereoselective synthesisExplore conformational spaceIdentification of more active stereoisomers
Introduction of amino/triazole groupsEnhance tumor selectivity and solubilityImproved therapeutic index for anticancer applications

Nanotechnology Applications for Enhanced this compound Delivery in Preclinical Settings

A significant hurdle in the clinical translation of many natural products, including this compound, is their poor bioavailability, often stemming from low aqueous solubility and metabolic instability. Nanotechnology offers a powerful toolkit to overcome these challenges and enhance the delivery of this lipophilic compound to its site of action.

Future research should explore the formulation of this compound into various nanocarriers:

Liposomes: These vesicular structures composed of lipid bilayers can encapsulate hydrophobic drugs like this compound, improving their solubility and circulation time. nih.gov PEGylated (polyethylene glycol-coated) liposomes could further extend systemic circulation and promote passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Solid Lipid Nanoparticles (SLNs): SLNs are composed of a solid lipid core and can effectively encapsulate lipophilic molecules. japsonline.cominsidetx.com They offer advantages such as high stability, controlled release, and the potential for surface modification for active targeting. japsonline.cominsidetx.com

Nanoemulsions: These oil-in-water or water-in-oil dispersions can solubilize this compound within their oily phase, enhancing its absorption and bioavailability. ijpsjournal.comnih.gov Nanoemulsions are particularly promising for oral and topical delivery routes. ijpsjournal.comnih.gov

The development of these nanoformulations will require careful optimization of particle size, surface charge, drug loading, and release kinetics. Preclinical evaluation in animal models will be crucial to assess their pharmacokinetic profiles and therapeutic efficacy compared to the free compound.

Nanocarrier Mechanism of Action Potential Advantages for this compound
LiposomesEncapsulation within a lipid bilayerImproved solubility, prolonged circulation, potential for passive and active targeting
Solid Lipid NanoparticlesEntrapment within a solid lipid matrixEnhanced stability, controlled release, good biocompatibility
NanoemulsionsSolubilization in the oil phase of a nano-sized emulsionIncreased bioavailability, suitable for various administration routes

Combinatorial Approaches with this compound and Other Agents in Preclinical Models

To maximize the therapeutic impact of this compound, particularly in complex diseases like cancer, combinatorial approaches with other therapeutic agents should be systematically investigated in preclinical models. Combining this compound with existing chemotherapeutics, targeted therapies, or immunotherapies could lead to synergistic effects, overcome drug resistance, and allow for dose reduction of toxic agents.

Future preclinical studies should explore combinations such as:

This compound and conventional chemotherapy: Investigating the co-administration of this compound with standard-of-care chemotherapeutic drugs could reveal synergistic cytotoxicity and the potential to resensitize drug-resistant tumors.

This compound and targeted therapies: Combining this compound with inhibitors of specific signaling pathways known to be dysregulated in certain cancers could result in a more potent and durable anti-tumor response.

This compound and immunotherapy: Exploring the potential of this compound to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors or other immunotherapeutic strategies is a promising area of investigation.

These preclinical combination studies will require rigorous experimental designs to assess synergy, elucidate mechanisms of interaction, and evaluate the in vivo efficacy and safety of the combination regimens.

Combination Partner Rationale Potential Therapeutic Outcome
Conventional ChemotherapySynergistic cytotoxicity, overcoming drug resistanceEnhanced tumor cell killing, reduced chemotherapy-related toxicity
Targeted TherapyMulti-target engagement, inhibition of compensatory signalingMore potent and sustained anti-cancer effect
ImmunotherapyModulation of the tumor microenvironment, enhancement of anti-tumor immunityImproved response rates to immunotherapy

High-Throughput Screening for Novel this compound Biological Targets

While some biological targets of this compound have been proposed, a comprehensive understanding of its mechanism of action requires the unbiased identification of its direct molecular binding partners. High-throughput screening (HTS) and modern chemical biology techniques provide powerful platforms for novel target discovery.

Future research efforts should employ strategies such as:

Phenotypic Screening: HTS of large compound libraries against various cell-based assays can identify cellular phenotypes modulated by this compound, providing clues to its biological function.

Target-Based Screening: Screening this compound against panels of purified proteins or enzymes can identify direct binding interactions.

Affinity Chromatography and Mass Spectrometry: Immobilizing an this compound-derived probe on a solid support can be used to "fish" for its binding partners from cell lysates, which can then be identified by mass spectrometry. nih.gov Photo-affinity labeling is a particularly powerful technique that involves covalently cross-linking the compound to its target upon photoactivation. drughunter.com

Activity-Based Proteome Profiling (ABPP): This technique uses chemical probes that react with entire enzyme families to identify the specific targets of a compound within a complex proteome. drughunter.com Given that the α-methylene-γ-lactone moiety of this compound can act as a Michael acceptor, ABPP could be particularly useful for identifying its covalent targets.

The identification of novel biological targets will not only deepen our understanding of this compound's pharmacology but also open up new therapeutic avenues for its use.

Screening Method Principle Expected Outcome for this compound Research
Phenotypic ScreeningIdentifies compounds that produce a desired cellular phenotypeUncovers novel biological activities and potential therapeutic applications
Target-Based ScreeningTests for direct interaction with known proteins/enzymesConfirms known targets and identifies new ones within specific protein families
Affinity Chromatography/Mass Spectrometry"Pulls down" binding partners from cell lysatesUnbiased identification of direct protein targets
Activity-Based Proteome Profiling (ABPP)Uses reactive probes to identify enzyme targetsIdentification of specific enzymes covalently modified by this compound

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in this compound Research

To obtain a holistic view of the cellular response to this compound, the integration of various "omics" technologies is indispensable. These approaches provide a global snapshot of the changes in genes, proteins, and metabolites following compound treatment, offering valuable insights into its mechanism of action, identifying biomarkers of response, and revealing potential off-target effects. This compound is documented in the Metabolomics Workbench database, indicating that some level of metabolomic investigation has occurred. nih.gov

Future research should systematically apply:

Transcriptomics (e.g., RNA-seq): To identify global changes in gene expression in response to this compound treatment. This can reveal the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: To quantify changes in the cellular proteome upon treatment. This can identify downstream effectors of this compound's primary targets and provide a more direct link to cellular phenotype.

Metabolomics: To profile the changes in small-molecule metabolites following treatment. This can shed light on the metabolic pathways that are perturbed by this compound.

By integrating the data from these different omics platforms, researchers can construct comprehensive network models of this compound's cellular effects, leading to a more profound understanding of its therapeutic potential and potential liabilities.

Omics Technology Information Gained Application in this compound Research
TranscriptomicsGlobal gene expression changesIdentification of modulated signaling pathways and cellular processes
ProteomicsGlobal protein expression and post-translational modification changesElucidation of downstream effectors and functional consequences of target engagement
MetabolomicsGlobal changes in metabolite levelsUnderstanding the impact on cellular metabolism and identifying metabolic vulnerabilities

Sustainable Production Strategies for this compound (e.g., Plant Cell Culture, Microbial Fermentation)

The reliance on the natural plant source for this compound can be a limiting factor for its large-scale production and can be subject to geographical and environmental variability. Therefore, the development of sustainable and scalable production strategies is a critical step towards its potential clinical translation.

Future research should focus on:

Plant Cell Culture: Establishing and optimizing plant cell suspension cultures of the source plant could provide a continuous and controlled source of this compound, independent of environmental factors.

Microbial Fermentation: Engineering common microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria), with the biosynthetic genes for this compound production offers a highly scalable and cost-effective production platform. This metabolic engineering approach would involve identifying and transferring the relevant plant enzymes into the microbial host and optimizing the fermentation conditions for high yields.

Hairy Root Culture: This technique involves the genetic transformation of plant tissues to induce the growth of "hairy roots," which can often produce high levels of secondary metabolites in culture.

These biotechnological approaches can ensure a reliable and environmentally friendly supply of this compound for extensive preclinical and potential clinical studies.

Production Strategy Description Advantages for this compound Supply
Plant Cell CultureCultivation of plant cells in bioreactorsControlled and continuous production, independent of climate and geography
Microbial FermentationEngineering microorganisms to produce the compoundHighly scalable, cost-effective, rapid production cycles
Hairy Root CultureGenetically transformed root culturesHigh productivity of secondary metabolites, genetic stability

Conceptualization of this compound's Potential in Early-Stage Drug Discovery Pipelines (Pre-Clinical Validation)

For this compound to progress through the drug discovery pipeline, a clear conceptualization of its potential as a preclinical candidate is necessary. researchgate.net This involves a thorough evaluation of its drug-like properties and a strategic approach to its preclinical development. biobide.comdanaher.comcriver.comspirochem.com

Key aspects to focus on in the early-stage drug discovery pipeline include:

Lead Optimization: Based on the SAR from analog synthesis, select a lead candidate with optimized potency, selectivity, and pharmacokinetic properties for further preclinical development.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: Conduct in vitro and in vivo studies to assess the ADMET properties of the lead candidate. This will provide crucial information on its bioavailability, metabolic stability, and potential toxicities.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a relationship between the drug concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics). This is essential for determining the optimal dosing regimen for in vivo efficacy studies.

In Vivo Efficacy Studies: Evaluate the therapeutic efficacy of the lead candidate in relevant animal models of disease. These studies should include well-defined endpoints and appropriate control groups.

A successful preclinical validation phase will provide the necessary data to support an Investigational New Drug (IND) application and the transition to clinical trials.

Preclinical Stage Key Activities Goal
Lead OptimizationSynthesis and evaluation of analogsSelect a preclinical candidate with an optimal balance of potency, selectivity, and ADMET properties
ADMET ProfilingIn vitro and in vivo assessment of pharmacokinetic and toxicological propertiesCharacterize the drug-like properties and identify potential liabilities
PK/PD ModelingCorrelate drug exposure with biological effectEstablish a dose-response relationship and inform dosing strategies
In Vivo EfficacyTesting in relevant animal models of diseaseDemonstrate therapeutic proof-of-concept and establish a rationale for clinical testing

Q & A

Q. What methods are used to isolate Isodehydrocostus lactone from natural sources?

this compound is primarily isolated from Saussurea costus roots using solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques like column chromatography or HPLC. Phytochemical analyses of S. costus essential oil reveal sesquiterpene lactones as major constituents (79.8%), with this compound identified via GC-MS and NMR . For isolation protocols, sesquiterpene lactones are typically separated using silica gel columns with gradient elution (e.g., hexane:ethyl acetate mixtures), and purity is confirmed by melting point and spectroscopic data .

Q. What spectroscopic techniques are employed for structural elucidation of this compound?

Structural characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and 2D NMR techniques (COSY, HMBC, HSQC) to assign stereochemistry and functional groups. For example, 1H^1H-NMR signals for exocyclic methylene groups (δ 4.6–5.2 ppm) and lactone carbonyls (δ 170–180 ppm in 13C^{13}C-NMR) are diagnostic. Computational methods (DFT) complement experimental data to resolve ambiguities in stereochemical assignments .

Q. How is the purity of this compound validated in synthetic or isolated samples?

Purity is assessed via HPLC (>95% purity threshold) and corroborated by melting point analysis. Batch-specific certificates of analysis (CoA) provide details on residual solvents, heavy metals, and spectroscopic validation (e.g., IR, UV-Vis) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of allylic oxidation in this compound?

Allylic oxidation using SeO2_2/t-BuOOH selectively hydroxylates the C-3 position due to steric and electronic factors. The α-face of the molecule is less hindered, favoring a 2,3-sigmatropic rearrangement during oxidation. Prolonged reaction times or excess reagents can yield dihydroxylated products (e.g., C-3 and C-5 hydroxylation), but C-3 remains the primary site (85% yield under optimized conditions) . Competing reactivity at C-1 is observed in structurally similar lactones (e.g., dehydrocostus lactone derivatives), highlighting the role of exocyclic double bond positioning .

Q. What computational approaches predict the stability and formation pathways of this compound derivatives?

DFT studies reveal that five-membered lactone formation (e.g., in epoxide intermediates) is kinetically favored by ~14.0 kcal/mol over six-membered analogs. Conformational analysis of epoxide 7 shows intramolecular hydrogen bonding (C=O···NH) stabilizes transition states, directing regioselectivity. Solvent effects (e.g., methanol vs. dichloromethane) further modulate stability, with five-membered lactones being 3.7–5.0 kcal/mol more stable .

Q. How can oxidative modifications of this compound be optimized to enhance biological activity?

Epoxidation with mCPBA targets non-conjugated exocyclic double bonds, producing diepoxides (e.g., 131) under excess reagent conditions. Subsequent functionalization (e.g., pyrazoline derivatization) increases bioactivity: pyrazoline derivatives show enhanced plant growth regulation compared to parent lactones. Reaction optimization includes temperature control (0–25°C) and stoichiometric adjustments to minimize side products .

Methodological Considerations

  • Data Contradictions : Allylic oxidation selectivity varies between this compound (C-1) and dehydrocostus lactone (C-3), emphasizing the need for substrate-specific reaction screening .
  • Experimental Design : For comparative studies (e.g., bioactivity assays), include positive controls (e.g., costunolide) and validate apoptosis mechanisms via ROS inhibition (e.g., N-acetylcysteine) to isolate mitochondrial pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.